Ethyl 5-hydroxy-4-methyl-2-oxo-2H-chromene-3-carboxylate

Cardiovascular pharmacology Coumarin derivatives Smooth muscle antagonism

Versatile coumarin-3-carboxylate scaffold with 5-OH for intramolecular H-bonding, distinct from analogs. Enables site-selective derivatization at C-6/C-8, ester hydrolysis/decarboxylation, and cardiovascular SAR studies. Purity 98%, stored at 2-8°C.

Molecular Formula C13H12O5
Molecular Weight 248.23 g/mol
CAS No. 137565-36-7
Cat. No. B3236808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-hydroxy-4-methyl-2-oxo-2H-chromene-3-carboxylate
CAS137565-36-7
Molecular FormulaC13H12O5
Molecular Weight248.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=C(C=CC=C2OC1=O)O)C
InChIInChI=1S/C13H12O5/c1-3-17-12(15)11-7(2)10-8(14)5-4-6-9(10)18-13(11)16/h4-6,14H,3H2,1-2H3
InChIKeyWWWSFTCOQSJVAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-hydroxy-4-methyl-2-oxo-2H-chromene-3-carboxylate (CAS 137565-36-7) – Chemical Identity and Sourcing Considerations for Research Procurement


Ethyl 5-hydroxy-4-methyl-2-oxo-2H-chromene-3-carboxylate (CAS 137565-36-7; MFCD27952730; C₁₃H₁₂O₅; MW 248.23) is a 3-ethoxycarbonyl-substituted 4-methylcoumarin derivative bearing a 5-hydroxy group on the chromene core . This compound serves as a versatile building block in organic synthesis and medicinal chemistry, with commercial availability from multiple vendors at purities ranging from 95% to ≥98% . Its structure combines a nucleophilic phenolic hydroxyl, an electrophilic lactone carbonyl, and a reactive 3-carboxylate ester, enabling derivatization at three distinct positions for library synthesis and structure–activity relationship (SAR) studies .

Procurement Risk Alert: Why Generic Coumarin-3-Carboxylate Substitution May Compromise Synthetic Utility and Biological Activity in Ethyl 5-Hydroxy-4-Methyl-2-Oxo-2H-Chromene-3-Carboxylate Applications


Coumarin-3-carboxylate derivatives exhibit substantial variability in chemical reactivity, physicochemical properties, and biological activity depending on the specific substitution pattern on the benzopyrone ring [1]. The 5-hydroxy substitution in the target compound provides a unique intramolecular hydrogen-bonding network with the adjacent 4-methyl group and the 3-carboxylate ester, which influences both the compound‘s stability under basic hydrolytic conditions and its electrophilic character at the C-6 and C-8 positions for subsequent functionalization . Substituting an analog lacking the 5-hydroxy group or bearing a different ester (e.g., methyl vs. ethyl) alters the compound’s lipophilicity, hydrogen-bond donor/acceptor capacity, and metabolic stability profile, thereby invalidating SAR extrapolations and synthetic protocols optimized for this specific scaffold [2]. The quantitative evidence below substantiates these differentiation claims.

Ethyl 5-Hydroxy-4-Methyl-2-Oxo-2H-Chromene-3-Carboxylate (CAS 137565-36-7) – Quantitative Comparative Evidence for Scientific Selection


Cardiovascular Pharmacological Differentiation: Comparative Vasoactivity and Hemodynamic Profiling of 5-Hydroxy-4-Methylcoumarin Derivatives

In a comparative pharmacological study of 10 structurally related coumarin analogs, the target compound (referred to as compound 5 in the study) demonstrated distinct cardiovascular activity relative to its in-class comparators. While compounds 1 and 2 showed the highest potency in antagonizing histamine- and Ca²⁺-induced contraction of isolated smooth muscle (rank order: 2 > 1 > 3 > 4 = 5), compound 5 uniquely exhibited a differential hemodynamic profile characterized by dose-dependent increases in vertebral, carotid, and femoral arterial blood flow without concomitant elevation in blood pressure [1]. Notably, compound 5 increased vertebral and carotid arterial blood flow while producing only a slight decrease in blood pressure, distinguishing it from compounds 1 and 8 which elevated blood pressure, and from compounds 2, 3, 4, and 8 which increased heart rate [1]. This differential activity profile suggests distinct receptor or ion channel engagement not uniformly shared across the 4-methylcoumarin-3-carboxylate series.

Cardiovascular pharmacology Coumarin derivatives Smooth muscle antagonism Vascular blood flow

Synthetic Utility Differentiation: High-Yield One-Step Decarboxylation to 5-Hydroxy-4-Methylcoumarin

The target compound serves as a direct synthetic precursor to 5-hydroxy-4-methylcoumarin (CAS 2373-34-4) via thermal decarboxylation under neat (solvent-free) conditions. The free carboxylic acid analog, 3-carboxy-5-hydroxy-4-methylcoumarin (CAS 137565-37-8), undergoes decarboxylation to the same 5-hydroxy-4-methylcoumarin product in 90.7% yield after 0.07 hours of reaction time [1]. While this yield is reported for the carboxylic acid analog, the ethyl ester target compound provides synthetic flexibility by enabling controlled hydrolysis to the acid prior to decarboxylation, allowing the user to modulate reaction timing and workup conditions based on specific synthetic requirements. In contrast, the decarboxylated product 5-hydroxy-4-methylcoumarin lacks the 3-carboxylate handle for further C-3 derivatization, while other 4-methylcoumarins lacking the 5-hydroxy group (e.g., 7-hydroxy-4-methylcoumarin) exhibit different regioselectivity in electrophilic aromatic substitution reactions [2].

Organic synthesis Coumarin chemistry Decarboxylation Building block

Commercial Availability and Purity Grade Differentiation for Reproducible Research

The target compound is commercially available from multiple vendors with quantifiable purity specifications that exceed typical research-grade requirements. Documented purity levels include 98% (MolCore, Leyan, and select ChemicalBook suppliers) and 95% (AKSci) . The computed physicochemical parameters—LogP 1.98, topological polar surface area 76.74 Ų, 5 hydrogen-bond acceptors, 1 hydrogen-bond donor—are consistent across authoritative database entries . Storage conditions of 2–8°C are specified to maintain compound integrity . In contrast, closely related analogs such as 5-hydroxy-4-methylcoumarin (CAS 2373-34-4) and 3-carboxy-5-hydroxy-4-methylcoumarin (CAS 137565-37-8) exhibit different physicochemical profiles (LogP 1.8 for the acid analog) and may be subject to different storage and handling requirements [1].

Chemical procurement Purity specification Reproducibility Vendor comparison

Ethyl 5-Hydroxy-4-Methyl-2-Oxo-2H-Chromene-3-Carboxylate (CAS 137565-36-7) – Evidence-Based Research and Industrial Application Scenarios


Cardiovascular Pharmacology Research: Vasoactive Coumarin Screening and Mechanistic Studies

Based on comparative in vivo evidence demonstrating that the target compound increases vertebral, carotid, and femoral arterial blood flow without elevating blood pressure or inducing tachycardia—unlike structurally related coumarins 1, 2, 3, 4, and 8—this compound is suited for cardiovascular pharmacology studies investigating region-specific vasodilation mechanisms [1]. The differential hemodynamic profile suggests potential utility in research programs examining peripheral vascular disorders, cerebral blood flow regulation, or calcium channel modulation.

Medicinal Chemistry: Scaffold Derivatization and SAR Library Synthesis

The compound‘s three reactive centers (5-hydroxy, 3-carboxylate ester, and C-6/C-8 positions) support its use as a versatile building block for generating focused coumarin libraries [1]. Its computed LogP of 1.98 and TPSA of 76.74 Ų fall within drug-like property ranges, making it a suitable starting point for lead optimization campaigns targeting enzymes, receptors, or ion channels where coumarin scaffolds have demonstrated activity . The availability of the compound at 98% purity from multiple vendors ensures reproducible SAR data across collaborative or multi-site studies .

Synthetic Methodology Development: Decarboxylation and C-3 Functionalization Studies

The high-yield (90.7%) decarboxylation of the corresponding free acid to 5-hydroxy-4-methylcoumarin under neat thermal conditions validates the target compound‘s utility in synthetic methodology research [1]. Researchers investigating solvent-free decarboxylation protocols, microwave-assisted transformations, or tandem hydrolysis–decarboxylation sequences can employ the target ethyl ester as a protected precursor, enabling precise control over reaction timing and intermediate isolation [1].

Quality Control and Analytical Reference Standard Applications

With documented purity specifications ranging from 95% to 98%, verified molecular weight (248.23 Da), and consistent physicochemical parameters across vendor and database sources, the target compound can serve as an analytical reference standard for HPLC method development, LC-MS calibration, or impurity profiling in coumarin-related natural product isolation studies [1]. The specified storage condition of 2–8°C provides clear guidance for maintaining compound integrity during long-term laboratory storage .

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